2-(2-Bicyclo[4.1.0]heptanyl)acetic acid
Description
Significance of Bicyclo[4.1.0]heptane Scaffolds in Target Molecule Synthesis
The importance of the bicyclo[4.1.0]heptane scaffold in organic synthesis is multifaceted. Its rigid, three-dimensional structure provides a well-defined spatial arrangement of functional groups, which is crucial for achieving high levels of stereoselectivity in chemical reactions. This stereocontrol is paramount in the synthesis of biologically active molecules, where specific stereoisomers often exhibit desired therapeutic effects while others may be inactive or even harmful.
Furthermore, the strained cyclopropane (B1198618) ring within the bicyclo[4.1.0]heptane system can undergo selective ring-opening reactions. This allows for the introduction of diverse functionalities and the construction of larger ring systems, such as seven-membered rings, which are prevalent in many natural products. The ability to strategically cleave the cyclopropane ring provides a powerful tool for molecular elaboration and diversification.
The bicyclo[4.1.0]heptane framework is a key structural motif in a variety of natural products and pharmaceutically active compounds. For instance, derivatives of this scaffold have been investigated for their potential as melanin-concentrating hormone receptor R1 antagonists, which are targets for the treatment of obesity. sigmaaldrich.com Additionally, the bicyclo[4.1.0]heptane skeleton serves as a precursor for the synthesis of tropolone (B20159) derivatives, a class of molecules with significant roles in synthetic, biological, and theoretical chemistry. The development of novel synthetic methods to access functionalized bicyclo[4.1.0]heptanes continues to be an active area of research, highlighting their enduring importance in medicinal chemistry and natural product synthesis. sigmaaldrich.com
Overview of 2-(2-Bicyclo[4.1.0]heptanyl)acetic Acid as a Synthetic Precursor
While specific research on this compound is not extensively documented in publicly available literature, its structural features suggest a significant potential as a synthetic precursor. The presence of a carboxylic acid group provides a handle for a wide range of chemical modifications, including amide bond formation, esterification, and reduction to the corresponding alcohol. These transformations allow for the coupling of the bicyclo[4.1.0]heptane moiety to other molecular fragments, enabling the construction of more complex target molecules.
The position of the acetic acid group at the 2-position of the bicyclo[4.1.0]heptane ring is also of synthetic interest. Reactions involving the carboxylic acid functionality or the adjacent methylene (B1212753) group could be influenced by the stereochemistry of the bicyclic system, potentially leading to diastereoselective transformations.
The utility of bicyclo[4.1.0]heptane carboxylic acid derivatives as synthetic intermediates is exemplified by related compounds. For instance, bicyclo[4.1.0]heptane-7,7-dicarboxylic acid has been synthesized and utilized in further chemical modifications. The synthesis of various bicyclo[4.1.0]heptane and bicyclo[3.1.0]hexane derivatives has been explored in the context of developing melanin-concentrating hormone receptor R1 antagonists. sigmaaldrich.com
Below is a data table of related bicyclo[4.1.0]heptane carboxylic acid derivatives, highlighting their basic chemical properties.
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| 2-{Bicyclo[4.1.0]heptan-3-yl}acetic acid | 1784988-07-3 | C₉H₁₄O₂ | 154.21 |
| Bicyclo[4.1.0]heptane-1-carboxylic acid | 96259-65-3 | C₈H₁₂O₂ | 140.18 |
| (1R,6S)-bicyclo[4.1.0]heptane-7-carboxylic acid | 21448-77-1 | C₈H₁₂O₂ | 140.18 |
| 3-{bicyclo[4.1.0]heptan-7-yl}propanoic acid | 1780721-42-7 | C₁₀H₁₆O₂ | 168.23 |
The reactivity of the bicyclo[4.1.0]heptane core, combined with the versatility of the carboxylic acid functional group, positions this compound and its isomers as valuable building blocks in the synthesis of novel organic molecules with potential applications in medicinal chemistry and materials science. Further research into the synthesis and reactivity of this specific isomer would be beneficial to fully unlock its synthetic potential.
Properties
IUPAC Name |
2-(2-bicyclo[4.1.0]heptanyl)acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O2/c10-9(11)5-7-3-1-2-6-4-8(6)7/h6-8H,1-5H2,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNDZEIOZKVKLCY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC2C(C1)CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comprehensive Synthetic Methodologies for 2 2 Bicyclo 4.1.0 Heptanyl Acetic Acid
Retrosynthetic Analysis and Strategic Disconnections
A retrosynthetic analysis of 2-(2-Bicyclo[4.1.0]heptanyl)acetic acid reveals several logical disconnections to identify viable starting materials and synthetic pathways. The primary disconnection involves the cyclopropane (B1198618) ring, suggesting a cyclopropanation reaction of a corresponding cyclohexene (B86901) precursor. This leads to the identification of key precursors for the construction of the bicyclo[4.1.0]heptane core.
Key Precursors for Bicyclo[4.1.0]heptane Core Construction
The construction of the bicyclo[4.1.0]heptane core is central to the synthesis of the target molecule. The most common and effective precursors for this purpose are derivatives of cyclohexene. Specifically, a cyclohexene bearing an acetic acid or a related two-carbon chain at the allylic position serves as a direct precursor. Alternatively, functionalized cyclohexanones can be employed, which require subsequent olefination or other modifications to introduce the necessary double bond for cyclopropanation. thieme-connect.de
Strategic disconnection of the cyclopropane ring in the target molecule points to a cyclohexene derivative as a key intermediate. The acetic acid side chain can be introduced before or after the cyclopropanation step.
Direct Synthesis Approaches to this compound
Direct synthesis of this compound can be achieved through a few primary strategies, mainly revolving around the formation of the cyclopropane ring on a pre-functionalized cyclohexane (B81311) framework.
Cyclopropanation Strategies from Unsaturated Acetic Acid Derivatives
A highly effective method for the synthesis of the bicyclo[4.1.0]heptane system involves the cyclopropanation of an alkene. In the context of the target molecule, this would involve the cyclopropanation of a cyclohexene derivative carrying an acetic acid side chain.
The Simmons-Smith reaction is a well-established method for the stereospecific synthesis of cyclopropanes from alkenes. orgsyn.org The reaction typically utilizes a zinc-copper couple and diiodomethane. A significant improvement to this method is the Furukawa modification, which employs diethylzinc (B1219324) (Et₂Zn) in place of the zinc-copper couple. This modification often leads to higher yields and greater reproducibility, particularly for substrates with coordinating groups.
For the synthesis of this compound, a precursor such as (cyclohex-1-en-1-yl)acetic acid or its ester derivative would be subjected to the Furukawa-modified Simmons-Smith conditions. The reaction proceeds via the formation of a zinc carbenoid species which then adds to the double bond of the cyclohexene ring to form the cyclopropane.
| Reagent System | Alkene Substrate | Product | Notes |
| Et₂Zn, CH₂I₂ | (Cyclohex-1-en-1-yl)acetic acid ester | Ethyl 2-(2-bicyclo[4.1.0]heptanyl)acetate | The ester group is typically used to avoid complications with the acidic proton of the carboxylic acid. Subsequent hydrolysis yields the target molecule. |
| Zn-Cu couple, CH₂I₂ | Cyclohexene | Norcarane (B1199111) (Bicyclo[4.1.0]heptane) | Demonstrates the fundamental cyclopropanation of the parent cyclohexene ring. orgsyn.org |
Synthesis from Cyclohexanone (B45756) Derivatives and Related Scaffolds
An alternative synthetic route begins with cyclohexanone derivatives. This approach offers flexibility in introducing the acetic acid side chain and setting up the precursor for cyclopropanation. For instance, a Wittig or Horner-Wadsworth-Emmons reaction on a functionalized cyclohexanone can introduce the exocyclic double bond necessary for a subsequent intramolecular cyclopropanation, or an appropriate side chain for further manipulation.
A plausible synthetic sequence could involve the alkylation of a cyclohexanone enolate with an acetate (B1210297) equivalent, followed by conversion of the ketone to an alkene and subsequent cyclopropanation.
Stereoselective and Enantioselective Synthesis of this compound and its Chiral Intermediates
The development of stereoselective and enantioselective methods is crucial for accessing specific stereoisomers of this compound, which is important for applications in medicinal chemistry and materials science.
Stereocontrol in the synthesis of substituted bicyclo[4.1.0]heptanes can be achieved through various strategies. The Simmons-Smith cyclopropanation is inherently stereospecific, meaning the stereochemistry of the starting alkene is retained in the cyclopropane product. nih.gov Therefore, the use of a stereochemically pure cyclohexene precursor will lead to a stereochemically defined bicyclo[4.1.0]heptane.
Enantioselective synthesis can be approached by using chiral catalysts or auxiliaries during the key bond-forming steps. For instance, chiral ligands can be employed in transition-metal-catalyzed cyclopropanation reactions. An alternative approach involves the resolution of a racemic intermediate or the use of starting materials from the chiral pool.
Recent advances have demonstrated the stereoselective synthesis of highly functionalized bicyclo[4.1.0]heptane systems, often starting from readily available materials like 1,4-cyclohexanedione (B43130). nih.gov These methods involve highly diastereoselective reactions, such as allylic oxidations and hydroborations, to install the desired stereocenters. nih.gov While not directly applied to this compound, these methodologies provide a framework for the development of stereoselective routes to this target molecule.
| Method | Key Feature | Potential Application |
| Asymmetric Simmons-Smith Reaction | Use of a chiral ligand or auxiliary with the zinc carbenoid. | Direct enantioselective cyclopropanation of a cyclohexenyl acetic acid derivative. |
| Resolution of Intermediates | Separation of enantiomers of a key chiral intermediate, such as a functionalized cyclohexenol. | Access to enantiomerically pure precursors for the final cyclopropanation step. |
| Chiral Pool Synthesis | Starting from an enantiomerically pure natural product. | Can provide a scaffold with pre-defined stereochemistry. |
Asymmetric Construction of Bicyclo[4.1.0]heptyl Scaffolds
The asymmetric synthesis of bicyclo[4.1.0]heptyl scaffolds is crucial for accessing enantiomerically pure compounds. A highly regio- and stereoselective synthetic approach has been developed for the modular construction of functionalized bicyclo[4.1.0]heptyl intermediates. acs.orgnih.gov Key strategies often commence from readily available starting materials like 1,4-cyclohexanedione to build the chiral framework. nih.govnih.gov These methods are instrumental in synthesizing carbocyclic nucleoside analogues where the bicyclo[4.1.0]heptane unit acts as a conformationally locked pseudosugar. nih.govvulcanchem.com The rigidity imparted by the fused cyclopropane ring is a desirable feature in the design of such analogues. acs.org
Diastereoselective Control in Functionalization Steps
Achieving diastereoselective control during the functionalization of the bicyclo[4.1.0]heptane system is paramount for the synthesis of complex target molecules. acs.orgnih.gov This is often accomplished through carefully chosen reagents and reaction conditions that favor the formation of one diastereomer over others.
Highly diastereoselective allylic oxidation is a key step in the synthesis of functionalized bicyclo[4.1.0]heptane derivatives. acs.orgnih.gov This reaction introduces a hydroxyl group at an allylic position with high stereocontrol, setting a crucial stereocenter for subsequent transformations. For instance, the synthesis of certain carbocyclic nucleosides relies on this method to install the necessary oxygen functionality with the correct orientation. acs.orgnih.gov
Diastereoselective hydroboration reactions are another critical tool for the functionalization of bicyclo[4.1.0]heptene intermediates. acs.orgnih.gov This reaction allows for the anti-Markovnikov addition of a hydroxyl group across a double bond, and the stereochemical outcome can be directed by the existing stereocenters in the molecule. This high degree of stereocontrol is essential for the synthesis of polysubstituted bicyclo[4.1.0]heptane systems with defined stereochemistry. acs.orgnih.gov
Catalytic Asymmetric Cyclopropanation in Bicyclo[4.1.0]heptanyl Systems
Catalytic asymmetric cyclopropanation represents a powerful and atom-economical method for constructing the bicyclo[4.1.0]heptane core. This approach involves the reaction of an alkene with a carbene precursor, catalyzed by a chiral transition metal complex. unl.pt Both copper and rhodium catalysts have proven effective in these transformations. thieme-connect.de
Copper(I) complexes, particularly those with chiral bis(oxazoline) ligands, are effective catalysts for asymmetric cyclopropanation. thieme-connect.de These catalysts can facilitate intramolecular cyclopropanation reactions to form bicyclo[4.1.0]heptanyl systems with good to excellent enantioselectivities. mdpi.com For example, the intramolecular cyclopropanation of specific diazo compounds using a copper/Box complex has been shown to produce the corresponding bicyclic derivative with high enantiomeric excess. mdpi.com
Table 1: Examples of Copper(I)-Catalyzed Asymmetric Cyclopropanation
| Catalyst System | Substrate Type | Yield | Enantiomeric Excess (ee) |
|---|---|---|---|
| Copper/Bisoxazoline | α-nitro diazoesters | up to 97% | up to 98% |
Rhodium(II) carboxylate complexes are highly versatile catalysts for cyclopropanation reactions. thieme-connect.de Chiral rhodium(II) catalysts, in particular, have been successfully employed in enantioselective intramolecular cyclopropanations to afford bicyclo[4.1.0]heptane derivatives. acs.orgresearchgate.net These catalysts are known for their high efficiency and ability to control the stereochemistry of the resulting cyclopropane ring. The choice of chiral ligand on the rhodium center is critical for achieving high levels of enantioselectivity. researchgate.net
Table 2: Rhodium(II)-Catalyzed Enantioselective Cyclopropanation
| Catalyst | Substrate Type | Diastereoselectivity (dr) | Enantiomeric Excess (ee) |
|---|---|---|---|
| Dirhodium(II) tetrakis[N-tetrabromophthaloyl-(S)-tert-leucinate] | 1-aryl-substituted alkenes | 90:10 to >99:1 | 81–93% |
Modular Synthetic Routes to Functionalized Bicyclo[4.1.0]heptanyl Intermediates
The synthesis of functionalized bicyclo[4.1.0]heptane frameworks, which serve as crucial precursors to this compound and its derivatives, is a subject of significant interest in medicinal and synthetic chemistry. These rigid bicyclic scaffolds are found in a variety of biologically active molecules. Consequently, the development of modular synthetic routes that allow for the controlled and stereoselective introduction of functional groups is of paramount importance. Research has led to a variety of methodologies, including stereoselective constructions, palladium-catalyzed cyclizations, and cyclopropanation reactions.
A highly regio- and stereoselective synthetic approach has been developed for the modular construction of functionalized bicyclo[4.1.0]heptyl azide (B81097) intermediates, which can be further elaborated into a variety of derivatives. nih.govacs.orgnih.govacs.org This strategy relies on key diastereoselective reactions to control the stereochemistry of the bicyclic core. The synthesis of enantiomerically pure carbocyclic nucleoside analogues built on a bicyclo[4.1.0]heptane template has been a significant driver of this research. researchgate.net
Another powerful strategy involves the palladium-catalyzed intramolecular coupling and cyclization of 3-(cyclohexa-2,4-dienyl)pentane-2,4-dione with β-styryl bromides. acs.org This method provides a regio- and stereoselective route to 2-styryl-substituted bicyclo[4.1.0]hept-3-enes in good yields. The reaction is believed to proceed through an oxidative addition of the palladium catalyst to the carbon-bromine bond, followed by the generation of a cationic palladium species that facilitates the cyclopropanation. acs.org
The Corey–Chaykovsky cyclopropanation of masked o-benzoquinones represents another versatile method for generating functionalized bicyclo[4.1.0]heptane derivatives. researchgate.net This approach allows for the construction of the bicyclic system with a degree of regioselectivity. Furthermore, catalytic enantioselective desymmetrization of meso-cyclopropane-fused cyclohexene-1,4-diones has emerged as a sophisticated strategy for producing chiral bicyclo[4.1.0]heptane frameworks. thieme-connect.com This method avoids the need for chiral starting materials and provides access to enantiomerically enriched products.
A direct synthesis of a precursor to the target molecule, 2-(1-bicyclo[4.1.0]heptyl)acetic acid, has been achieved from (1-cyclohexenyl)-2-acetic acid using a modification of the Simmons-Smith reaction. mdpi.com This demonstrates a straightforward approach to installing the acetic acid moiety onto the bicyclo[4.1.0]heptane skeleton.
The following table summarizes some of the key modular synthetic routes to functionalized bicyclo[4.1.0]heptanyl intermediates, highlighting the starting materials, key reagents, and the nature of the resulting functionalized products.
| Synthetic Strategy | Starting Material(s) | Key Reagents/Catalysts | Functionalized Intermediate | Key Features | Reference |
| Stereoselective Construction | 1,4-Cyclohexanedione derivative | Not specified in abstract | Functionalized bicyclo[4.1.0]heptyl azide | Highly regio- and stereoselective; modular | nih.govacs.orgnih.govacs.org |
| Palladium-Catalyzed Cyclization | 3-(Cyclohexa-2,4-dienyl)pentane-2,4-dione, β-styryl bromides | Pd(PPh₃)₄, Ag₂CO₃, K₂CO₃ | 2-Styryl-substituted bicyclo[4.1.0]hept-3-enes | Diastereoselective, good yields | acs.org |
| Corey–Chaykovsky Cyclopropanation | Masked o-benzoquinones | Sulfur ylide | Functionalized bicyclo[4.1.0]heptane derivatives | Regioselective | researchgate.net |
| Catalytic Enantioselective Desymmetrization | meso-Cyclopropane-fused cyclohexene-1,4-diones | Dihydroquinine-derived bifunctional tertiary aminosquaramide | Chiral bicyclo[4.1.0]heptane derivatives | Ring-retentive, high enantiomeric ratios | thieme-connect.com |
| Modified Simmons-Smith Reaction | (1-Cyclohexenyl)-2-acetic acid | Not specified in abstract | 2-(1-Bicyclo[4.1.0]heptyl)acetic acid | Direct synthesis of the target acid precursor | mdpi.com |
These diverse synthetic methodologies provide a robust toolbox for the preparation of a wide array of functionalized bicyclo[4.1.0]heptanyl intermediates, which are essential for the synthesis of this compound and the exploration of its chemical and biological properties. The modularity of these routes allows for systematic variations in the substitution pattern of the bicyclic core, facilitating the generation of compound libraries for further investigation.
Chemical Reactivity and Transformations of 2 2 Bicyclo 4.1.0 Heptanyl Acetic Acid
Reactions Involving the Carboxylic Acid Moiety
The carboxylic acid group is a versatile functional handle for various chemical modifications, including decarboxylation, esterification, and amidation. These reactions are fundamental for altering the compound's physical properties or for preparing derivatives for further synthetic applications.
Decarboxylation involves the removal of the carboxyl group, typically as carbon dioxide. In the context of bicyclic systems, this transformation can be achieved through oxidative methods. Research on related bicyclo[4.1.0]heptene dicarboxylic acids has shown that treatment with lead tetraacetate can induce oxidative decarboxylation. researchgate.netrsc.org In these reactions, the bicyclic acids, when treated with lead tetraacetate under various conditions, yield products such as isobenzofuranones. researchgate.net However, a competing reaction is the formation of corresponding acid anhydrides, which are found to be resistant to subsequent oxidative decarboxylation under the same conditions. researchgate.net The mechanism of decarboxylation by lead tetra-acetate in bicyclic systems can be complex, potentially proceeding through both carbonium ion and non-carbonium ion pathways involving organolead intermediates. rsc.org
As a carboxylic acid, 2-(2-Bicyclo[4.1.0]heptanyl)acetic acid readily undergoes standard esterification and amidation reactions. These transformations are crucial for producing a wide array of functional derivatives.
Esterification: The conversion to esters is typically achieved by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst (e.g., sulfuric acid) or by using coupling reagents. This process is fundamental for creating ester derivatives with varied properties.
Amidation: The formation of amides is accomplished by reacting the acid with an amine. This reaction often requires the use of coupling agents, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), to activate the carboxylic acid. The resulting amides are generally stable and synthetically valuable intermediates. google.com Modern catalytic methods, including the use of chiral Brønsted acids, have been developed for the enantioselective coupling of carboxylic acids with both alcohols and amines. researchgate.net
These derivatization reactions provide access to a library of compounds with modified polarity, solubility, and biological activity, starting from the parent acid.
Transformations of the Bicyclo[4.1.0]heptane Core
The bicyclo[4.1.0]heptane skeleton, containing a strained cyclopropane (B1198618) ring fused to a cyclohexane (B81311) ring, is susceptible to a variety of transformations that alter the core structure. These include ring-opening, desaturation, and oxidation reactions.
The inherent ring strain of the cyclopropane moiety within the bicyclo[4.1.0]heptane system makes it prone to cleavage under various conditions, leading to the formation of larger or rearranged ring systems.
Acid-Catalyzed Opening: Treatment with strong acids like hydrogen chloride can lead to the cleavage of the cyclopropane ring. researchwithrutgers.com The reaction of the parent bicyclo[4.1.0]heptane with HCl yields a mixture of six-membered (cyclohexyl) and seven-membered (cycloheptyl) olefins and chlorides. researchwithrutgers.com
Lewis Acid-Mediated Opening: In the presence of a carbonyl group on the bicyclic system, Lewis acids such as tin(IV) chloride can facilitate ring-opening, particularly in Friedel–Crafts type reactions with electron-rich aromatic compounds. sci-hub.se The high strain of the bicyclic system facilitates this process. sci-hub.se
Radical and Reductive Opening: Radical-induced ring-opening of bicyclo[n.1.0]alk-2-yl systems is a known transformation. ucl.ac.uk Similarly, reductive ring-opening of related ketones, for instance using samarium(II) iodide or lithium in liquid ammonia, can proceed via cleavage of the more substituted bond in the cyclopropane ring to achieve thermodynamic control. ucl.ac.uk In some cases, these reactions can be highly selective, yielding primary allylcarbinyl radical products through the fission of an external cyclopropane bond. researchgate.net
These ring-opening strategies are synthetically useful for expanding the bicyclic framework into functionalized seven-membered rings or other complex carbocyclic structures. thieme-connect.comscispace.com
The saturated bicyclo[4.1.0]heptane (norcarane) core can be converted into its unsaturated analogs through desaturation reactions. These reactions are notably observed in enzyme-catalyzed systems. Studies using various iron-containing enzymes, including cytochrome P450 monooxygenases, have shown that norcarane (B1199111) is oxidized not only to hydroxylated products but also to desaturated products, namely 2-norcarene (bicyclo[4.1.0]hept-2-ene) and 3-norcarene (bicyclo[4.1.0]hept-3-ene). researchgate.netufl.edu These olefinic products can account for a significant portion, sometimes up to half, of the total oxidation products. researchgate.net
| Enzyme | Total Oxidation Products (nmol) | Percentage of Norcarenes (%) |
|---|---|---|
| CYP2B1 | 14.0 | 34 |
| sMMO | 31.0 | 49 |
| ToMO | 34.0 | 15 |
| PH | 15.0 | 18 |
Data adapted from studies on enzyme-catalyzed oxidations of norcarane. ufl.edu CYP = cytochrome P450, sMMO = soluble methane (B114726) monooxygenase, ToMO = toluene (B28343) monooxygenase, PH = phenol (B47542) hydroxylase.
The bicyclo[4.1.0]heptane ring is subject to various oxidative transformations by both chemical reagents and enzymatic systems. Oxidation can occur at several positions on the ring, leading to a complex mixture of products.
Enzyme-catalyzed oxidations of norcarane have been extensively studied, revealing a wide array of products. researchgate.netnih.gov Besides the desaturation products mentioned previously, these reactions yield hydroxylated compounds such as 2-norcaranol, 3-norcaranol, and rearranged alcohols like 3-hydroxymethylcyclohexene. researchgate.netufl.edu The complexity of the product mixture is increased by secondary oxidations of the initially formed norcarenes, leading to epoxides and allylic alcohols. nih.gov In total, more than 20 different oxidation products have been identified from these enzymatic reactions. researchgate.net
Chemical oxidation of a related compound, bicyclo[4.1.0]heptane-7-carboxylic acid, with potassium permanganate (B83412) (KMnO₄) has been reported to yield hydroxylated diols, although the reaction can be limited by the ring strain.
| Product Class | Examples | Formation Pathway |
|---|---|---|
| Desaturation Products | 2-Norcarene, 3-Norcarene | Direct C-H bond cleavage leading to C=C bond |
| Hydroxylated Products | 2-Norcaranol, 3-Norcaranol, 7-Norcaranol | Direct oxygen insertion into C-H bonds |
| Rearranged Alcohols | 3-Hydroxymethylcyclohexene, Cyclohept-3-enol | Radical or cationic intermediates followed by ring opening/rearrangement |
| Secondary Oxidation Products | Norcarene epoxides, Allylic alcohols | Oxidation of primary desaturation products |
Product classes identified in studies of norcarane oxidation by iron-containing enzymes. researchgate.netufl.edunih.gov
Cycloaddition Reactions on Unsaturated Bicyclo[4.1.0]heptane Derivatives
While this compound itself is saturated, the introduction of unsaturation into the bicyclo[4.1.0]heptane core opens up pathways for various cycloaddition reactions, enabling the construction of more complex polycyclic systems. These reactions are crucial for synthesizing structurally diverse molecules from precursors containing the bicyclo[4.1.0]heptane motif.
One prominent strategy involves intramolecular [2+1] cycloadditions. For instance, visible light can induce the formation of singlet nucleophilic carbenes from acyl silane (B1218182) precursors, which then rapidly undergo cycloaddition with a tethered olefin. scispace.comnih.govchemrxiv.orgrsc.org This catalyst-free photochemical method allows for the stereospecific creation of bicyclo[4.1.0]heptane scaffolds. scispace.comnih.govchemrxiv.org The stereochemistry of the resulting product is dictated by the geometry of the alkene precursor. chemrxiv.org
Another approach utilizes Diels-Alder reactions to construct the initial framework, which can then be photochemically transformed into norcarane derivatives. researchgate.net This strategy allows for controlled regio- and stereochemical outcomes based on the choice of diene and dienophile. researchgate.net Furthermore, palladium-catalyzed intramolecular coupling-cyclization reactions have been developed to synthesize 2-styryl-substituted bicyclo[4.1.0]hept-3-enes in a regio- and stereoselective manner. doi.org This method involves the reaction of 3-(cyclohexa-2,4-dienyl)pentane-2,4-dione with β-styryl bromides, demonstrating the utility of transition metal catalysis in forming functionalized bicyclo[4.1.0]heptene systems. doi.org
These cycloaddition methodologies highlight the synthetic flexibility of unsaturated bicyclo[4.1.0]heptane derivatives as precursors for complex molecular architectures.
Table 1: Overview of Cycloaddition Reactions for Bicyclo[4.1.0]heptane Synthesis
| Reaction Type | Key Features | Precursors | Reference |
|---|---|---|---|
| Photochemical [2+1] Cycloaddition | Visible light-induced, catalyst-free, stereospecific formation of the cyclopropane ring. | Acyl silanes with tethered olefins. | scispace.comnih.govchemrxiv.orgrsc.org |
| Diels-Alder / Photochemical Transformation | Builds the six-membered ring first, followed by photochemical cyclopropanation. Offers high stereochemical control. | Dienes and dienophiles (e.g., tropolone (B20159) with maleic anhydride). | researchgate.net |
| Palladium-Catalyzed Coupling-Cyclization | Regio- and stereoselective synthesis of functionalized bicyclo[4.1.0]heptenes. | 3-(Cyclohexa-2,4-dienyl)pentane-2,4-dione and β-styryl bromides. | doi.org |
Rearrangement Reactions within the Bicyclo[4.1.0]heptane Framework
The strained nature of the bicyclo[4.1.0]heptane system makes it prone to various rearrangement reactions, which can be triggered by radical or ionic intermediates. These rearrangements often involve cleavage of the cyclopropane ring to relieve strain, leading to the formation of different carbocyclic skeletons.
The generation of a radical at a carbon adjacent to the cyclopropane ring (a cyclopropylcarbinyl radical) can initiate a rapid ring-opening rearrangement to form a more stable homoallylic (allylcarbinyl) radical. dss.go.th This process is a hallmark of cyclopropylcarbinyl systems, including those within the bicyclo[4.1.0]heptane framework. dss.go.thiupac.org The regioselectivity of the cyclopropane ring cleavage is influenced by factors such as the substitution pattern on the ring and reaction conditions. iupac.orgucl.ac.uk For example, in the benzobicyclo[4.1.0]hepten-2-yl radical, cleavage of the C1-C7 bond is preferred over the C1-C6 bond, a preference attributed to orbital overlap control. dss.go.th This rearrangement can be synthetically useful, for instance, in the tin hydride reduction of cyclopropylcarbinyl halides, where the product distribution depends on the concentration of the hydrogen donor. iupac.org
The bicyclo[4.1.0]heptane skeleton can serve as a precursor for larger ring systems through various ring expansion strategies. A notable example involves the rearrangement of bicyclic aziridinium (B1262131) ions, such as 1-azoniabicyclo[4.1.0]heptane tosylate. jove.comnih.gov These strained intermediates can be generated from precursors like 2-(4-hydroxybutyl)aziridine and subsequently undergo regio- and stereospecific ring-opening upon attack by nucleophiles. jove.com Depending on whether the nucleophile attacks the bridge or bridgehead carbon, this reaction can yield substituted piperidines or azepanes, respectively. jove.com
Another method involves the ring-opening of 1-trimethylsilyloxybicyclo[4.1.0]heptane with iron(III) chloride, which provides a route for a one-carbon ring expansion to yield 2-cyclohepten-1-one. orgsyn.org Additionally, bicyclo[4.1.0]heptane derivatives can undergo semipinacol rearrangements to access different bicyclic systems. sci-hub.se These methodologies demonstrate the value of the bicyclo[4.1.0]heptane framework as a latent form of larger, more complex cyclic structures.
Functionalization and Derivatization Strategies
The acetic acid moiety of the title compound provides a clear site for functionalization (e.g., esterification, amidation). However, modifying the core bicyclic scaffold, particularly by introducing heteroatoms, significantly broadens the chemical space and potential applications of these molecules.
Heteroatoms can be incorporated into the bicyclo[4.1.0]heptane framework either during its synthesis or through post-synthetic modification. A powerful strategy for introducing nitrogen involves the ring expansion of 1-azoniabicyclo[4.1.0]heptane tosylate, which is generated from a precursor containing an aziridine (B145994) ring. jove.comnih.gov Nucleophilic attack on this aziridinium ion can introduce a variety of functionalities. For example, organocopper reagents can be used to introduce alkyl groups, leading to 2-alkylsubstituted piperidines in a regio- and stereoselective manner. nih.govfrontiersin.org This alkylative ring-opening has been successfully applied to the synthesis of alkaloids like conine. nih.govfrontiersin.org
Direct synthesis of heteroatom-containing bicyclo[4.1.0]heptanes is also possible. A transition-metal-free oxidative cyclopropanation of aza-1,6-enynes has been developed to produce functionalized azabicyclo[4.1.0]heptane derivatives. researchgate.net Furthermore, intramolecular photochemical [2+1] cycloadditions have been employed to create oxa- and aza-bicyclo[4.1.0]heptane scaffolds. nih.govchemrxiv.org The introduction of polar heteroaryl groups into the scaffold has also been explored as a strategy to modify the biological properties of MCHR1 antagonists, aiming to reduce liabilities such as hERG inhibition. nih.gov These diverse methods underscore the wide range of possibilities for creating heteroatom-containing analogs based on the bicyclo[4.1.0]heptane core.
Table 2: Strategies for Introducing Heteroatoms into the Bicyclo[4.1.0]heptane Scaffold
| Methodology | Description | Resulting Structure | Reference |
|---|---|---|---|
| Ring Expansion of Bicyclic Aziridinium Ions | Nucleophilic opening of 1-azoniabicyclo[4.1.0]heptane tosylate introduces both a nitrogen atom and a new substituent. | Substituted piperidines and azepanes. | jove.comnih.govfrontiersin.org |
| Oxidative Cyclopropanation | Transition-metal-free reaction of aza-1,6-enynes to directly form the N-containing bicyclic system. | Azabicyclo[4.1.0]heptane-2,4,5-triones. | researchgate.net |
| Photochemical [2+1] Cycloaddition | Intramolecular reaction of precursors containing tethered olefins and heteroatoms (O or N). | Oxa- and aza-bicyclo[4.1.0]heptanes. | nih.govchemrxiv.org |
| Derivatization with Heteroaryl Groups | Synthetic modification to attach polar heteroaromatic rings to the bicyclic core. | Bicyclo[4.1.0]heptanes with heteroaryl substituents. | nih.gov |
Mechanistic Investigations of Reactions Involving 2 2 Bicyclo 4.1.0 Heptanyl Acetic Acid and Its Analogues
Elucidation of Reaction Pathways for Cyclopropane (B1198618) Formation
The formation of the bicyclo[4.1.0]heptane skeleton, which features a cyclopropane ring fused to a cyclohexane (B81311) ring, is a cornerstone of its chemistry. Various reaction pathways have been elucidated for its synthesis.
One primary method is the [2+1] cycloaddition of a carbene to a cyclohexene (B86901) precursor. The reaction of dichlorocarbene (B158193) (:CCl₂) with cyclohexene is a classic example, yielding 7,7-dichlorobicyclo[4.1.0]heptane. This process involves the electrophilic addition of the electron-deficient carbene across the double bond to form the cyclopropane ring. Similarly, the Simmons-Smith reaction, which uses an organozinc carbenoid, is a widely employed method for cyclopropanation. rsc.org
Transition metal-catalyzed intramolecular reactions of 1,6-enynes have emerged as powerful strategies for constructing the bicyclo[4.1.0]heptene core. researchgate.net Catalysts based on gold, platinum, iridium, and rhodium facilitate the cycloisomerization of enynes to form the bicyclic system. researchgate.net For instance, a palladium-catalyzed intramolecular coupling-cyclization of 3-(cyclohexa-2,4-dienyl)pentane-2,4-dione with β-styryl bromides yields 2-styryl-substituted bicyclo[4.1.0]hept-3-enes. acs.org
Another significant pathway is the Michael Initiated Ring Closure (MIRC) reaction. This process involves the conjugate addition of a nucleophile to an electron-deficient alkene, followed by an intramolecular nucleophilic substitution that closes the three-membered ring. rsc.orgresearchgate.net One specific MIRC pathway involves an intramolecular Michael addition followed by cyclopropanation via nucleophilic substitution within a chiral ammonium (B1175870) ylide, resulting in the formation of the [4.1.0]-bicycloalkane structure. rsc.org
Hydrogen-borrowing (HB) catalysis offers a newer approach for the α-cyclopropanation of ketones. This method involves the HB alkylation of a ketone with an alcohol bearing a leaving group, followed by intramolecular displacement to form the cyclopropane ring fused to the parent structure. acs.org
Understanding Stereochemical Outcomes in Asymmetric Syntheses
The stereochemistry of the bicyclo[4.1.0]heptane system is critical, and significant research has focused on controlling stereochemical outcomes during its synthesis.
In asymmetric catalysis , chiral ligands and catalysts are used to induce enantioselectivity. For example, enantioselective MIRC reactions have been developed to synthesize chiral cyclopropane derivatives. rsc.orgresearchgate.net The use of modified cinchona catalysts can produce bicyclo[4.1.0]alkanes with high enantiomeric excess (e.g., 97% ee). rsc.org Similarly, asymmetric cyclopropanation using diazo compounds can be achieved with high selectivity using catalysts with bisoxazoline ligands. rsc.org
Chirality transfer is another effective strategy where the stereochemistry of a chiral starting material dictates the stereochemistry of the product. Platinum-catalyzed enantiospecific cycloisomerizations of chiral 1,6-enynes have been shown to form oxabicyclo[4.1.0]heptane derivatives with high fidelity. nih.gov In this process, a propargylic stereocenter in the starting material, though destroyed during the reaction, transfers its stereochemical information to the newly formed cyclopropane carbons. nih.gov
Substrate-controlled diastereoselectivity is also prominent in many reactions. For instance, a highly regio- and stereoselective synthesis of functionalized bicyclo[4.1.0]heptane derivatives was achieved through key steps involving highly diastereoselective allylic oxidation and hydroboration reactions on a chiral bicyclic alcohol precursor. acs.orgnih.gov In the Simmons-Smith reaction, the presence of a directing group, such as an oxygen or nitrogen atom in the substrate, can achieve high stereoselectivity. rsc.org
The table below summarizes selected asymmetric syntheses leading to bicyclo[4.1.0]heptane analogues.
| Reaction Type | Catalyst/Method | Key Feature | Typical Enantioselectivity |
| Michael Initiated Ring Closure (MIRC) | Modified Cinchona Alkaloid | Asymmetric Catalysis | Up to 97% ee rsc.org |
| 1,6-Enyne Cycloisomerization | PtCl₂ | Chirality Transfer | High enantiospecificity nih.gov |
| Cyclopropanation | La-Li₃-(biphenyldiolate)₃/NaI | Chiral Lewis Acid Catalysis | 84–99% ee rsc.org |
| Allylic Oxidation/Hydroboration | Substrate Control | Diastereoselective Synthesis | High diastereoselectivity acs.orgnih.gov |
Catalytic Cycles and the Role of Transition Metals
Transition metals play a pivotal role in many synthetic routes toward bicyclo[4.1.0]heptane and its derivatives by enabling efficient and selective bond formations. researchgate.net
Palladium (Pd) catalysis is frequently used. In the cycloisomerization of (Z)-1-iodo-1,6-dienes, the proposed catalytic cycle begins with the oxidative addition of a Pd(0) catalyst to the vinyl iodide. This is followed by migratory insertion of the alkene and subsequent reductive elimination to form the bicyclic product and regenerate the Pd(0) catalyst. researchgate.net Another Pd-catalyzed reaction involves the intramolecular coupling of dienyl-substituted diketones with styryl bromides. The cycle starts with the oxidative addition of Pd(0) to the C-Br bond, followed by the generation of a cationic Pd(II) species, which then undergoes intramolecular cyclization. acs.org
Gold (Au) and Platinum (Pt) catalysis are particularly effective for the cycloisomerization of 1,6-enynes. researchgate.net In gold-catalyzed reactions, a gold carbene can be generated by the electrophilic ring opening of a cyclopropene, which then undergoes intramolecular cyclopropanation with an alkene to form 3-oxa- or 3-azabicyclo[4.1.0]heptanes. acs.org Platinum-catalyzed cycloisomerizations of 1,6-enynes are proposed to proceed through a platinacyclobutane intermediate. nih.gov
Nickel (Ni) and Cobalt (Co) catalysis have been applied to C(sp³)–H activation strategies for synthesizing bicyclo[4.1.0]heptane derivatives. rsc.org For example, a Co(OAc)₂-catalyzed reaction involves a double C(sp³)–H activation of α-substituted 2-methylhept-6-enamide derivatives to construct the bicyclic system. rsc.org The proposed mechanism for Ni-catalyzed C-H arylation involves the formation of a nickel(II)-cyclometalated intermediate, followed by oxidative addition of an aryl halide to form a Ni(IV) complex, and subsequent reductive elimination. rsc.org
Titanium (Ti) catalysis is employed in hydroaminoalkylation reactions. For instance, the reaction of 7-methylenebicyclo[4.1.0]heptane with N-benzylaniline is catalyzed by a titanium complex. The mechanism involves the formation of titanaaziridines, which can then insert an alkene into the Ti-C bond. researchgate.netresearchgate.net
The table below provides an overview of transition metals and their roles in the synthesis of bicyclo[4.1.0]heptane analogues.
| Transition Metal | Reaction Type | Key Mechanistic Steps |
| Palladium (Pd) | Cycloisomerization, Coupling-Cyclization | Oxidative Addition, Migratory Insertion, Reductive Elimination acs.orgresearchgate.net |
| Gold (Au) | Cycloisomerization of Enynes/Cyclopropenes | Electrophilic Activation of Alkyne/Alkene, Carbene Formation researchgate.netacs.org |
| Platinum (Pt) | Rearrangement of Bicyclic Derivatives | Oxidative Addition, Platinacyclobutane Intermediate Formation nih.gov |
| Nickel (Ni) | C(sp³)–H Functionalization | C-H Activation, Oxidative Addition (NiII/NiIV cycle) rsc.org |
| Titanium (Ti) | Hydroaminoalkylation | C-H/N-H Activation, Titanaaziridine Intermediate, Alkene Insertion researchgate.netresearchgate.net |
Computational and Theoretical Studies of Reaction Mechanisms
Computational chemistry provides deep insights into the complex reaction mechanisms involving bicyclo[4.1.0]heptane systems, helping to rationalize experimental observations and predict reactivity.
Density Functional Theory (DFT) is a powerful tool used to investigate the electronic properties, geometries of intermediates and transition states, and reaction energy profiles for transformations of bicyclo[4.1.0]heptane analogues.
DFT calculations have been instrumental in understanding the site-selectivity and diastereoselectivity of C(sp³)–H bond oxygenation reactions. acs.orgsemanticscholar.org For the oxidation of 1-methylbicyclo[4.1.0]heptane, DFT computations were used to calculate the activation free energies (ΔΔG‡) for hydrogen atom transfer (HAT) from different C-H bonds, correctly predicting the most activated sites. acs.org These studies revealed that hyperconjugative interactions between the σ* orbitals of certain C-H bonds and the Walsh orbitals of the cyclopropane ring activate these bonds toward HAT. acs.orgsemanticscholar.org
In the study of a Michael addition-ring closure reaction that forms a tricyclic[4.1.0.0²٬⁴]heptane, DFT was used to rationalize the selective formation of only two of four possible bicyclic products. acs.org By calculating the transition state energies for the formation of zwitterionic intermediates, researchers found that the selective outcome was due to the epimerization of unreactive intermediates from the less favored pathways. acs.org
DFT has also been applied to explain the regioselectivity of Ti-catalyzed hydroaminoalkylation reactions of 7-methylenebicyclo[4.1.0]heptane. researchgate.netresearchgate.net Calculations for multiple conformers of the transition states for insertion into the Ti-C bond helped to explain the experimentally observed differences in product distribution. researchgate.net While many density functionals can produce large errors for complex multi-step reactions, a select few can provide a balanced and accurate description of the chemistry. osti.gov
Quantum chemical calculations, including both semi-empirical methods and higher-level ab initio calculations, are fundamental to elucidating the electronic structure, stability, and potential reaction mechanisms of bicyclo[4.1.0]heptane derivatives.
The photochemical reaction of bicyclo[4.1.0]heptane was studied at the complete active space SCF (CASSCF) level, providing insights into its behavior under photochemical conditions. researchgate.net Quantum-chemical calculations (B3LYP/6-31G*) have been used to demonstrate that the conformations of related diazabicyclo[4.1.0]heptane systems are stabilized by specific stereoelectronic interactions, leading to an equalization of the energies of chair, half-chair, and boat conformations. researchgate.net The molecular structure of analogues has been studied by combining gas-phase electron diffraction (GED) with quantum chemical calculations to determine conformational preferences and key structural parameters like bond lengths and angles. researchgate.netresearchgate.net
Radical and Ionic Intermediates in Bicyclo[4.1.0]heptane Transformations
Both radical and ionic intermediates play crucial roles in the transformations of the bicyclo[4.1.0]heptane skeleton, often leading to rearranged products.
Cationic intermediates have been unambiguously identified in the oxidation of 1-methylbicyclo[4.1.0]heptane by dioxiranes. acs.orgsemanticscholar.org The detection of rearranged oxygenation products provided clear evidence for the involvement of cations. acs.org The proposed mechanism involves the formation of a carbon radical following hydrogen atom transfer (HAT), which then undergoes one-electron oxidation to a cationic intermediate. This cation can then rearrange before being trapped by a nucleophile. acs.orgsemanticscholar.org Computational studies support these findings, showing that the formation of these cationic intermediates is facilitated by stabilizing hyperconjugative interactions. semanticscholar.org
Radical intermediates are also prevalent. The cyclopropylcarbinyl radical is a key intermediate in many reactions of bicyclo[n.1.0]alkanes. ucl.ac.uk Its rearrangement to the homoallylic radical through cleavage of a cyclopropane bond is a well-studied process. ucl.ac.ukresearchgate.net In the oxidation of bicyclo[4.1.0]heptane, the initially formed carbon radical can undergo the canonical OH rebound pathway or rearrange. acs.org
The SRN1 (substitution, radical-nucleophilic, unimolecular) mechanism has been demonstrated for reactions of 7-iodobicyclo[4.1.0]heptane with carbanions, induced by FeBr₂. acs.org The high yield of substitution products and the observed stereochemistry are consistent with the involvement of 7-norcaranyl radical intermediates. acs.org
The table below highlights the types of intermediates and the evidence for their involvement in bicyclo[4.1.0]heptane transformations.
| Intermediate Type | Reaction | Evidence | Reference |
| Cationic | Dioxirane-mediated C-H Oxygenation | Detection of rearranged products; DFT calculations | acs.orgsemanticscholar.org |
| Radical | Dioxirane-mediated C-H Oxygenation | Proposed as precursor to cation; radical rearrangement pathways | acs.orgsemanticscholar.org |
| Radical | SRN1 Reaction of 7-iodonorcarane | Product distribution similar to photostimulated reactions | acs.org |
| Radical | Reductive Ring Opening | Cyclopropylcarbinyl radical rearrangement | ucl.ac.ukresearchgate.net |
Advanced Spectroscopic and Structural Characterization of 2 2 Bicyclo 4.1.0 Heptanyl Acetic Acid and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is a cornerstone technique for determining the connectivity and stereochemistry of organic molecules. For 2-(2-Bicyclo[4.1.0]heptanyl)acetic acid, both one-dimensional (¹H and ¹³C NMR) and two-dimensional (2D NMR) experiments are employed to gain a complete structural picture.
The ¹H NMR spectrum of this compound provides information on the number of different proton environments and their neighboring protons. The bicyclo[4.1.0]heptane core, with its fused cyclopropane (B1198618) and cyclohexane (B81311) rings, results in a complex pattern of signals due to the rigid structure and distinct magnetic environments of the protons. The chemical shifts are influenced by the stereochemistry of the acetic acid substituent.
The ¹³C NMR spectrum complements the ¹H NMR data by showing the number of unique carbon atoms in the molecule. The chemical shifts of the carbons in the bicyclo[4.1.0]heptane skeleton and the acetic acid moiety are indicative of their electronic environment.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
|---|---|---|
| COOH | 10.0 - 12.0 | 170.0 - 180.0 |
| CH₂ (acetic acid) | 2.2 - 2.6 | 40.0 - 45.0 |
| CH (bridgehead) | 0.8 - 1.5 | 15.0 - 25.0 |
| CH₂ (cyclohexane ring) | 1.0 - 2.0 | 20.0 - 35.0 |
Note: These are predicted values and may vary based on the solvent and specific stereoisomer.
Two-dimensional NMR techniques are indispensable for unambiguously assigning the stereochemistry of complex molecules like this compound.
Heteronuclear Multiple Bond Correlation (HMBC) experiments are used to identify long-range (2-3 bond) correlations between protons and carbons. This is particularly useful for confirming the connectivity between the acetic acid side chain and the bicyclic core. For instance, correlations between the protons of the acetic acid methylene (B1212753) group and the carbons of the bicyclo[4.1.0]heptane ring can definitively establish the attachment point.
Nuclear Overhauser Effect Spectroscopy (NOESY) provides information about the spatial proximity of protons. This is critical for determining the relative stereochemistry, such as the cis or trans relationship between the acetic acid substituent and the cyclopropane ring. For example, a NOESY cross-peak between a proton on the acetic acid side chain and a proton on the cyclopropane ring would indicate that they are on the same face of the molecule. In studies of related bicyclo[4.1.0]heptane systems, NOESY has been effectively used to establish the stereochemical arrangement of substituents. nih.gov
X-ray Crystallography for Absolute Stereochemistry and Conformation
While NMR provides excellent information on relative stereochemistry, X-ray crystallography is the gold standard for determining the absolute stereochemistry and the precise three-dimensional conformation of a molecule in the solid state. researchgate.net This technique requires a single crystal of the compound, and the resulting diffraction pattern can be used to generate a detailed electron density map, revealing the exact positions of all atoms.
For a chiral molecule like this compound, X-ray crystallography can be used to determine the absolute configuration of its stereocenters, provided a suitable crystalline derivative can be prepared. The analysis of bond lengths, bond angles, and torsional angles from the crystal structure provides valuable insights into the conformational preferences and any inherent strain in the bicyclic system. researchgate.net
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. In the case of this compound, the IR spectrum would be characterized by the distinct absorption bands of the carboxylic acid group and the C-H bonds of the bicyclic framework.
Table 2: Characteristic IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Absorption Range (cm⁻¹) |
|---|---|---|
| O-H (Carboxylic Acid) | Stretching | 3300 - 2500 (broad) |
| C-H (sp³ hybridized) | Stretching | 3000 - 2850 |
| C=O (Carboxylic Acid) | Stretching | 1760 - 1690 |
The broad O-H stretching band is a hallmark of the hydrogen-bonded carboxylic acid dimer. The strong C=O stretching absorption confirms the presence of the carbonyl group. The C-H stretching vibrations correspond to the alkane-like bicyclic structure.
Synthetic Utility and Applications of 2 2 Bicyclo 4.1.0 Heptanyl Acetic Acid As a Scaffold
Role as an Intermediate in the Synthesis of Complex Organic Molecules
The bicyclo[4.1.0]heptane ring system is a versatile starting point for accessing more complex seven-membered rings, including various cycloheptanones, through ring expansion reactions. thieme-connect.de The inherent strain of the fused cyclopropane (B1198618) ring provides a driving force for these transformations. The acetic acid moiety attached to this scaffold offers a convenient handle for further functionalization or for linking the bicyclic unit to other molecular fragments. This combination of a reactive, conformationally constrained core and a versatile side chain makes 2-(2-bicyclo[4.1.0]heptanyl)acetic acid and its parent scaffold useful intermediates in the synthesis of larger, polycyclic systems and natural product analogues. thieme-connect.demdpi.com Its utility is particularly evident in the construction of specialized molecules like nucleoside analogues and derivatives of natural products, where the rigid scaffold helps to control the spatial arrangement of functional groups.
Development of Carbocyclic Nucleoside Analogues with Bicyclo[4.1.0]heptane Scaffold
A significant application of the bicyclo[4.1.0]heptane scaffold is in the synthesis of carbocyclic nucleoside analogues (CNAs). nih.govuab.catacs.org In these molecules, a carbocyclic ring replaces the sugar moiety of natural nucleosides. This substitution can enhance metabolic stability towards hydrolysis by phosphorylases while often being recognized by the same enzymes as their natural counterparts. nih.gov
Researchers have developed a highly regio- and stereoselective synthetic route to produce enantiomerically pure CNAs built on a bicyclo[4.1.0]heptane template. nih.govresearchgate.netacs.org The synthesis often commences from commercially available 1,4-cyclohexanedione (B43130) and proceeds through a key functionalized bicyclo[4.1.0]heptyl azide (B81097) intermediate. nih.govacs.org This pivotal intermediate allows for the stepwise construction of various nucleobases or the attachment of nucleobase surrogates like 1,2,3-triazoles via cycloaddition reactions. nih.govresearchgate.net Key steps in achieving the desired stereochemistry include highly diastereoselective allylic oxidation and hydroboration reactions. nih.govacs.org
These synthetic efforts have yielded two main families of CNAs based on this scaffold: one incorporating natural nucleobases such as thymine (B56734) and guanine, and another bearing functionalized 1,2,3-triazoles. nih.gov Antiviral testing of these compounds has shown moderate activity for some derivatives against viruses like the coxsackie B4 virus. nih.govresearchgate.net
| Compound Family | Nucleobase/Surrogate | Synthetic Approach | Reported Activity |
|---|---|---|---|
| Natural Base Analogues | Thymine, Guanine | Stepwise construction from a pivotal azide intermediate. nih.gov | Tested for antiviral properties. nih.gov |
| Triazole Analogues | Functionalized 1,2,3-triazoles | Cycloaddition reactions with the pivotal azide intermediate. nih.gov | A derivative (3d) showed moderate activity against coxsackie B4 virus. nih.govresearchgate.net |
Application as a Precursor in Natural Product Synthesis and Derivatization (e.g., Shikonin derivatives)
The bicyclo[4.1.0]heptane acetic acid moiety has been utilized in the derivatization of the natural product Shikonin. nih.gov Shikonin, a naphthoquinone, and its derivatives are known to possess a broad spectrum of pharmacological activities, including anticancer effects. nih.gov To explore new derivatives with potentially optimized activity, researchers have synthesized novel compounds by acylating the side chain of Shikonin. nih.gov
In one such study, 2-(1-bicyclo[4.1.0]heptyl)acetic acid was used to acylate Shikonin, yielding (R)-1-(1,4-Dihydro-5,8-dihydroxy-1,4-dioxonaphthalen-2-yl)-4-methylpent-3-enyl 2-(bicyclo[4.1.0]heptan-1-yl)acetate. nih.gov The synthesis of the bicyclic acetic acid precursor was achieved from (1-cyclohexenyl)-2-acetic acid via a modified Simmons–Smith reaction. nih.gov The resulting Shikonin derivative, incorporating the bicyclo[4.1.0]heptane moiety, was then evaluated for its biological activity, contributing to the understanding of structure-activity relationships within this class of compounds. nih.govresearchgate.net This approach highlights the use of the bicyclic acid as a tool to introduce sterically demanding and conformationally rigid groups onto a natural product scaffold.
| Natural Product | Precursor Acid | Reaction Type | Resulting Derivative |
|---|---|---|---|
| Shikonin | 2-(1-bicyclo[4.1.0]heptyl)acetic acid | Acylation | (R)-1-(1,4-Dihydro-5,8-dihydroxy-1,4-dioxonaphthalen-2-yl)-4-methylpent-3-enyl 2-(bicyclo[4.1.0]heptan-1-yl)acetate. nih.gov |
Mechanistic Probes in Enzyme-Catalyzed Oxidations
The parent hydrocarbon of the scaffold, bicyclo[4.1.0]heptane (norcarane), is widely employed as a mechanistic probe in studies of enzyme-catalyzed oxidations, particularly those involving iron-containing enzymes like cytochrome P450 and methane (B114726) monooxygenases. researchgate.netufl.edu The high strain of the cyclopropane ring makes norcarane (B1199111) susceptible to rearrangement upon oxidation. The nature of the products formed—whether from radical rearrangement or cationic intermediates—provides valuable insight into the reaction mechanism of the enzyme. researchgate.net
Oxidation of norcarane can lead to a complex mixture of over 20 products, including not only oxygenated compounds like endo- and exo-2-norcaranol but also desaturation products (2-norcarene and 3-norcarene) and their subsequent oxidation products. researchgate.netufl.edu The detection of specific rearranged products, such as 3-hydroxymethylcyclohexene (indicative of a radical intermediate) and cyclohept-3-enol (indicative of a cationic intermediate), allows researchers to probe the lifetime and nature of transient species in the enzyme's active site. ufl.edu The introduction of an acetic acid substituent, as in this compound, could create more advanced probes with altered properties, such as improved enzyme binding affinity or different regioselectivity of oxidation, further refining the mechanistic investigation. researchgate.net
Integration into Diverse Chemical Scaffolds for Functional Exploration
The rigid, three-dimensional structure of the bicyclo[4.1.0]heptane scaffold makes it an attractive "privileged structure" for integration into diverse chemical frameworks in the pursuit of novel bioactive compounds. unife.it Such scaffolds can orient functional groups in specific spatial arrangements, which is crucial for molecular recognition and biological activity.
The bicyclo[4.1.0]heptane framework has been incorporated into the design of novel melanin-concentrating hormone receptor R1 (MCHR1) antagonists, which are being investigated for the treatment of obesity. researchgate.net Furthermore, the development of synthetic methodologies, such as the Corey-Chaykovsky cyclopropanation of masked o-benzoquinones, provides facile access to functionalized bicyclo[4.1.0]heptane derivatives. researchgate.net These derivatives can then serve as precursors to other important molecular classes, like tropolones, which have significant roles in synthetic and biological chemistry. The acetic acid side chain provides a point of attachment to incorporate this rigid scaffold into larger, more complex molecules, thereby enabling the exploration of new regions of chemical space and the development of novel drug candidates.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-(2-Bicyclo[4.1.0]heptanyl)acetic acid, and how can yield and purity be maximized?
- Methodological Answer : The synthesis of bicyclic acetic acid derivatives often involves cyclopropanation or Diels-Alder reactions to form the bicyclo core, followed by functionalization. For example, bicyclo[4.1.0]heptane intermediates can be synthesized via Simmons-Smith cyclopropanation of cyclohexene derivatives. Acetic acid groups are introduced through nucleophilic substitution or carboxylation. Reaction conditions (e.g., temperature, catalysts like BF₃·Et₂O) and purification methods (column chromatography, recrystallization) significantly impact yield and purity. Computational tools (e.g., REAXYS, BKMS_METABOLIC) can predict feasible pathways and optimize step sequences .
Q. Which analytical techniques are most effective for structural validation and purity assessment?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm the bicyclo framework and acetic acid moiety by identifying characteristic shifts (e.g., cyclopropane protons at δ 0.5–2.0 ppm, carboxylic acid protons at δ 10–13 ppm).
- Mass Spectrometry (MS) : High-resolution MS verifies molecular weight (e.g., expected m/z for C₉H₁₂O₂: 152.19).
- Infrared Spectroscopy (IR) : Detects carboxylic acid O-H stretches (~2500–3300 cm⁻¹) and C=O bonds (~1700 cm⁻¹).
- High-Performance Liquid Chromatography (HPLC) : Quantifies purity (>95% by area normalization) .
Q. How should this compound be stored to ensure stability?
- Methodological Answer : Store as a solid or liquid (depending on physical state) at 4°C in airtight, light-resistant containers under inert gas (N₂/Ar) to prevent oxidation. For liquid forms, avoid prolonged exposure to humidity. Stability studies under accelerated conditions (40°C/75% RH) can predict shelf life .
Advanced Research Questions
Q. What mechanistic insights explain the regioselectivity of bicyclo[4.1.0]heptane ring formation during synthesis?
- Methodological Answer : Regioselectivity in cyclopropanation is influenced by steric and electronic factors. Computational studies (e.g., Density Functional Theory, DFT) model transition states to predict favored pathways. For example, endo vs. exo ring closure in bicyclo systems can be analyzed using molecular orbital theory. Experimental validation via isotopic labeling or kinetic isotope effects (KIEs) further clarifies mechanisms .
Q. How can computational tools predict the reactivity and physicochemical properties of this compound?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculates bond dissociation energies, acidity (pKa of the carboxylic acid group), and frontier molecular orbitals (HOMO/LUMO) to predict reactivity.
- Molecular Dynamics (MD) : Simulates solvation effects and interactions with biological targets.
- Databases : PubChem and REAXYS provide experimental data (e.g., solubility, logP) for benchmarking predictions .
Q. How can contradictory literature data on solubility or reactivity be resolved?
- Methodological Answer : Conduct comparative studies using standardized protocols (e.g., OECD guidelines for solubility measurements). Use advanced analytics like X-ray crystallography to confirm structural discrepancies. Meta-analyses of published data, accounting for variables like solvent polarity and temperature, identify systematic errors .
Q. What role does the bicyclo[4.1.0]heptane framework play in modulating material properties or biochemical interactions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
